3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Lipophilicity Drug-likeness ADME Prediction

Researchers often face supply inconsistency when sourcing specific chromen-4-one analogs for SAR studies, where unverified substitution patterns compromise lead series data. This compound directly addresses that gap as a verified C-2 unsubstituted, C-3 4-chlorophenyl scaffold. - **Precise Structural Reference:** The morpholine-4-carboxylate C-7 ester and 4-chlorophenyl substituent provide a defined chemical space point for kinase inhibitor profiling. - **Synthetic Utility:** The C-7 ester serves as a moderately activated acyl substitution handle, enabling rapid focused library generation while holding the C-3 pharmacophore constant. - **Supply Assurance:** Sourced as a ≥95% purity screening compound with consistent catalog availability for reproducible research.

Molecular Formula C20H16ClNO5
Molecular Weight 385.8
CAS No. 618390-87-7
Cat. No. B2602015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
CAS618390-87-7
Molecular FormulaC20H16ClNO5
Molecular Weight385.8
Structural Identifiers
SMILESC1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H16ClNO5/c21-14-3-1-13(2-4-14)17-12-26-18-11-15(5-6-16(18)19(17)23)27-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2
InChIKeyQXHBGDGVRCGPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate – Research-Grade Overview


3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS 618390-87-7) is a synthetic chromen-4-one (flavonoid-like) derivative bearing a 4-chlorophenyl substituent at the C-3 position and a morpholine-4-carboxylate ester at the C-7 oxygen . With a molecular formula of C₂₀H₁₆ClNO₅ and a molecular weight of 385.8 g/mol, it belongs to a class of heterocyclic compounds widely investigated for kinase inhibition and anti-inflammatory activity [1]. This compound is currently catalogued as a screening compound within the InterBioScreen natural-product-analog library and is supplied by several research-chemical vendors, typically at ≥95% purity .

Chromen-4-one scaffold for kinase inhibitor screening

C-2 unsubstituted; C-3 4-chlorophenyl substitution

Morpholine-4-carboxylate ester as synthetic handle

Why Generic Substitution Fails for This Chromen-4-one Derivative


The chromen-4-one scaffold is famously sensitive to subtle substitution changes. Modifying the C-3 aryl substituent (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl, unsubstituted phenyl, or 4-bromophenyl) or changing the C-7 ester (e.g., from morpholine-4-carboxylate to methanesulfonate or 2-methoxybenzoate) can drastically alter lipophilicity, metabolic stability, and target-binding profiles [1]. Because the target compound occupies a specific chemical space that has not been systematically profiled alongside its nearest analogs in any published study, generic substitution without confirmatory screening risks invalidating any SAR conclusions drawn from a lead series. The quantitative evidence below captures the only verifiable differentiation points currently available.

C-3 aryl substitution (e.g., 4-methoxyphenyl) may alter lipophilicity and target-binding profile.

C-7 ester type (e.g., methanesulfonate) may shift hydrolytic stability and solubility.

C-2 methyl substitution may change chromone-aryl geometry and kinase selectivity.

Quantitative Differentiation Evidence


Lipophilicity Difference from Des-Chloro Parent

The addition of a chlorine atom at the para position of the C-3 phenyl ring increases calculated lipophilicity relative to the unsubstituted phenyl analog. The 4-chlorophenyl derivative has a computed LogP of approximately 2.8, compared with approximately 2.2 for the des-chloro parent (4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate, CAS 618390-85-5), based on ChemDraw Professional v20 prediction [1]. This ~0.6 log unit increase translates to a roughly 4-fold higher theoretical octanol-water partition coefficient.

Lipophilicity (cLogP)
Class-level inference
ΔcLogP ≈ +0.6 vs. des-chloro parent
May influence membrane permeability and solubility; context-dependent.
Computed value only; no experimental logP available.
Lipophilicity Drug-likeness ADME Prediction

C-2 Hydrogen vs. 2-Methyl Substitution Pattern

The 2-methyl analog (3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, CAS 573707-99-0) introduces a methyl group at C-2 . In the chromone kinase-inhibitor class, C-2 substitution is frequently associated with a conformational twist between the chromone core and the C-3 aryl ring, which can alter ATP-binding-site complementarity. The target compound bears a hydrogen at C-2, preserving a more planar geometry that may favor different kinase-selectivity profiles, although no direct comparative enzymatic data are published.

C-2 Substitution
Class-level inference
C-2 H vs. C-2 CH₃ (2-methyl analog)
May result in different target-binding geometry.
No comparative bioassay data published.
Structure-Activity Relationship C-2 Substitution Kinase Inhibition

C-7 Ester Type: Morpholine Carboxylate vs. Methanesulfonate

Replacing the morpholine-4-carboxylate ester at C-7 with a methanesulfonate ester (as in 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate, CAS 578758-23-3) significantly alters predicted chemical stability and aqueous solubility profiles . The morpholine-4-carboxylate ester is a carbamate-like linkage, which is generally more resistant to esterase-mediated hydrolysis than the sulfonate ester. Additionally, the tertiary amine within the morpholine ring is amenable to salt formation with acids, potentially improving aqueous solubility over the neutral methanesulfonate analog under physiological pH conditions.

C-7 Ester Type
Class-level inference
Morpholine carboxylate vs. methanesulfonate
May affect stability and solubility; ionizable amine present.
Qualitative comparison; no experimental stability data.
Prodrug Design Esterase Stability Solubility

Recommended Research Applications


Scaffold-Hopping in Chromone Kinase Inhibitor SAR

Investigators seeking a C-2 unsubstituted, C-3 4-chlorophenyl chromone scaffold with a morpholine-4-carboxylate C-7 ester can use this compound as a reference point for SAR studies. The absence of a C-2 methyl distinguishes it from the majority of commercially available chromone-4-one screening compounds, and the chlorine atom provides a synthetic handle for further cross-coupling derivatization. Researchers should independently verify kinase selectivity and cellular potency, as no published IC₅₀ data exist for this specific compound .

Physicochemical Benchmarking for Screening Libraries

Because the compound's computed lipophilicity (cLogP ≈ 2.8) is intermediate within the chromone-4-one chemical space, it can serve as a calibration standard for chromatographic logP determination or for validating in silico ADME models applied to flavone-like heterocycles .

C-7 Diversification via Nucleophilic Acyl Substitution

The morpholine-4-carboxylate ester at C-7 is a moderately activated carbonyl that can undergo nucleophilic acyl substitution, enabling the synthesis of amide or alternative ester derivatives. This makes the compound a convenient intermediate for generating focused libraries with varied C-7 substituents while keeping the C-3 4-chlorophenyl group constant [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
C-2 unsubstituted chromenone with C-3 4-chlorophenyl
Kinase selectivity and cellular potency review
ADME model calibration
Intermediate computed lipophilicity
Experimental logP determination; in silico validation
Focused library synthesis
Morpholine carboxylate ester as synthetic handle
Reaction condition optimization for C-7 diversification
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